molecular formula C18H14N2O3 B12034287 4-hydroxy-6-oxo-N-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

4-hydroxy-6-oxo-N-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B12034287
M. Wt: 306.3 g/mol
InChI Key: QGRHKOUWUUNPBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4-oxo-N-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloquinoline core, followed by functionalization at specific positions to introduce the hydroxy, oxo, and phenyl groups . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-4-oxo-N-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield quinones, while reduction of the oxo group may produce alcohol derivatives .

Scientific Research Applications

6-hydroxy-4-oxo-N-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-hydroxy-4-oxo-N-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including the inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

9-hydroxy-11-oxo-N-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C18H14N2O3/c21-16-13-8-4-5-11-9-10-20(15(11)13)18(23)14(16)17(22)19-12-6-2-1-3-7-12/h1-8,21H,9-10H2,(H,19,22)

InChI Key

QGRHKOUWUUNPBO-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=CC=CC=C4)O

Origin of Product

United States

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